(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
Description
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (CAS: 59969-65-2, molecular formula: C₁₈H₁₉NO₅, molecular weight: 329.35 g/mol) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, a hydroxyl group at the C2 position, and a phenyl-substituted butanoic acid backbone. This compound is stereochemically defined by its (2S,3R) configuration, which is critical for its biological activity. It is notably recognized as the side chain of Ubenimex, an anticancer agent that inhibits aminopeptidase N (APN/CD13) . The Cbz group enhances stability during synthesis, while the phenylbutanoic acid moiety contributes to lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
(2S,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJYTERRLRAUSF-CVEARBPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A primary synthetic route involves the hydrogenolysis of methyl (αS,βR)-α-hydroxy-β-[[(phenylmethoxy)carbonyl]amino]benzenebutanoate (Fig. 1A). The process employs sodium hydroxide in 1,4-dioxane to cleave the methyl ester, yielding the target carboxylic acid.
Reaction Conditions
Stereochemical Integrity
The (2S,3R) configuration is preserved due to the absence of acidic protons β to the carbonyl group, preventing epimerization during hydrolysis. X-ray crystallography of intermediates confirms retention of stereochemistry.
Yield and Purity
Benzyl Chloroformate Protection of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid
Stepwise Synthesis
The compound is alternatively prepared by introducing the benzyloxycarbonyl (Cbz) group to (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) using benzyl chloroformate (Fig. 1B).
Reaction Protocol
Optimization Insights
Analytical Data
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Hydrogenolysis Method | Cbz Protection Method |
|---|---|---|
| Starting Material Cost | High (specialized ester) | Moderate (AHPA) |
| Reaction Time | 6–8 hours | 4 hours |
| Yield | 78–82% | 85–88% |
| Purification Complexity | Moderate | Low |
Advanced Methodologies from Patent Literature
Stereoselective Benzylation Techniques
A patent (WO2012117417A1) describes benzylation strategies for analogous compounds, offering insights into optimizing stereochemistry. Key adaptations include:
De-esterification with Aqueous Bases
Post-benzylation de-esterification using KOH/MeOH (0–35°C, 2 hours) achieves >95% conversion, applicable to the target compound’s synthesis.
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, DMP
Reducing agents: NaBH4, LiAlH4
Solvents: Dichloromethane (DCM), ethanol, methanol
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxy group.
Scientific Research Applications
Overview
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, also known as Z-(2S,3R)-AHPA, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and biological activity.
The primary applications of this compound are linked to its role as an enkephalinase inhibitor. Enkephalins are endogenous peptides that play a crucial role in pain modulation and other physiological functions. By inhibiting enkephalinase, this compound can enhance the analgesic effects of met5-enkephalin, making it a potential candidate for pain management therapies .
Key Applications:
- Pain Management : As an enkephalinase inhibitor, this compound can augment the analgesic effects of endogenous opioids, potentially leading to new therapeutic strategies for chronic pain conditions.
- Neuropharmacology Research : It serves as a tool compound in studying opioid receptor interactions and mechanisms of pain relief, contributing to the understanding of pain pathways and analgesic drug development .
- Synthesis of Analogues : It is utilized in synthesizing various pharmaceutical analogues that may possess improved efficacy or reduced side effects compared to existing treatments .
Case Study 1: Enkephalinase Inhibition
A study demonstrated that derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid effectively inhibit enkephalinase, leading to increased levels of met5-enkephalin in vivo. This resulted in significant analgesic effects in animal models, suggesting potential applications in developing pain relief medications .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing various derivatives of this compound highlighted its versatility in creating analogues with enhanced pharmacological properties. The study emphasized the importance of structural modifications on biological activity and receptor affinity .
Mechanism of Action
The mechanism of action of (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxycarbonyl group can protect the amino group during synthesis, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule.
Comparison with Similar Compounds
Stereoisomeric Variants
Key Findings :
- The (2S,3R) configuration is essential for APN/CD13 inhibition, as seen in Ubenimex derivatives. Stereoisomers like (2R,3R) or (2R,3S) exhibit negligible activity .
- Cbz vs. Boc: The Cbz group (stable under acidic conditions) is preferred for hydrogenolysis-sensitive syntheses, whereas Boc is cleaved under mild acids (e.g., TFA) .
Structural Analogues with Modified Backbones
Key Findings :
- The phenylbutanoic acid backbone enhances lipophilicity, critical for membrane penetration in anticancer agents .
- Extended peptide chains (e.g., in β-hairpin mimics) introduce conformational rigidity, enabling modulation of protein aggregation .
Protecting Group Variations
Key Findings :
- Cbz is ideal for syntheses requiring acid stability but necessitates hydrogenolysis, which may interfere with reducible functional groups.
- Fmoc is preferred for solid-phase peptide synthesis due to its orthogonal deprotection .
Biological Activity
(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, also known as AHPA (α-hydroxy-β-amino acid), is a compound that has garnered attention for its potential biological activities, particularly as an enkephalinase inhibitor. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C18H19NO5
- Molecular Weight : 329.35 g/mol
- CAS Number : 59969-65-2
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : The synthesis begins with (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid.
- Reagent : Benzyl chloroformate is used to introduce the benzyloxycarbonyl group.
- Reaction Conditions : The reaction typically requires a base such as sodium hydroxide in a solvent like dioxane for optimal yield .
Enkephalinase Inhibition
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid derivatives have been reported to act as inhibitors of enkephalinase, which is crucial for enhancing the analgesic effects of met5-enkephalin. This property positions these compounds as potential therapeutic agents for pain management .
Anti-Nociceptive Effects
Research indicates that derivatives like (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine have shown significant anti-nociceptive effects in animal models. These compounds can augment the action of endogenous opioids, providing a dual mechanism for pain relief .
Study on Pain Management
In a study published in Molecules, researchers synthesized and evaluated various AHPA derivatives for their ability to inhibit enkephalinase. The results demonstrated that specific modifications to the AHPA structure could enhance its potency and selectivity against enkephalinase, making it a promising candidate for further development in pain therapy .
Pharmacological Evaluation
Another study focused on the pharmacological evaluation of AHPA derivatives highlighted their potential in modulating opioid receptor activity. The findings suggested that these compounds could effectively interact with opioid receptors, providing insights into their mechanism of action and paving the way for new analgesic drugs .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO5 |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 59969-65-2 |
| Enkephalinase Inhibition | Yes |
| Anti-Nociceptive Activity | Significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The benzyloxycarbonyl (Cbz) group is commonly used to protect amines during synthesis. A stepwise approach involves:
- Step 1 : Stereoselective introduction of the hydroxyl and amino groups using Sharpless epoxidation or enzymatic resolution .
- Step 2 : Cbz protection of the amino group via reaction with benzyl chloroformate in a basic medium (e.g., NaHCO₃) .
- Step 3 : Purification via reversed-phase HPLC to isolate the (2S,3R) enantiomer, confirmed by chiral column analysis (>98% enantiomeric excess).
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm backbone structure and stereochemistry (e.g., hydroxy group at δ 3.9–4.2 ppm, Cbz aromatic protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 370.4) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the solubility properties and recommended storage conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Cbz group .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyzing the crystal structure .
- Comparative NMR : Compare coupling constants (e.g., for vicinal hydroxy/amino groups) with literature values for (2S,3R) vs. (2R,3S) configurations .
Q. What strategies mitigate instability of the hydroxy and Cbz groups under acidic/basic conditions?
- Methodological Answer :
- pH Control : Avoid pH < 3 (risk of Cbz deprotection) or > 9 (risk of β-hydroxy acid dehydration). Use buffered solutions (pH 6–8) for kinetic studies .
- Stabilizers : Add 1% ascorbic acid to aqueous solutions to prevent oxidation of the hydroxy group .
Q. How can this compound be used to study enzyme inhibition mechanisms?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
